N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O2/c1-7-12(8(2)16-15-7)13(21)14-6-10-18-17-9-4-5-11(22-3)19-20(9)10/h4-5H,6H2,1-3H3,(H,14,21)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHPRTKTZBIIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)NCC2=NN=C3N2N=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural framework combining a methoxy-substituted triazolo-pyridazine core with a pyrazole carboxamide moiety. This combination is thought to enhance its pharmacological properties through improved solubility and bioavailability.
The biological activity of this compound primarily involves interaction with specific molecular targets. Research indicates that compounds with triazole and pyridazine rings often exhibit significant biological activities such as:
- Anticancer effects : The compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory properties : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Compound Name | Biological Activity | IC50 Values (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer (MCF7) | 12.50 | |
| 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine | Antimicrobial | - | |
| SLU-2633 | Antiparasitic (Cryptosporidium parvum) | - |
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:
- Anticancer Activity : A study reported that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines including MCF7 and A549. The IC50 values ranged from 0.01 µM to 49.85 µM across different derivatives .
- Mechanistic Insights : Research indicated that the compound may inhibit Aurora-A kinase activity with an IC50 of 0.16 µM. This inhibition plays a crucial role in controlling tumor growth and proliferation .
- Inflammatory Response Modulation : Other studies highlighted the anti-inflammatory potential of pyrazole-based compounds by demonstrating their ability to reduce levels of inflammatory markers in cellular models .
Scientific Research Applications
Case Studies
-
MCF-7 Cell Line Study :
- A derivative of this compound caused MCF-7 breast cancer cells to arrest in the S phase of the cell cycle and significantly increased apoptosis rates (29.61-fold compared to control). This was associated with elevated levels of caspase-9 and decreased phosphorylation of key signaling molecules such as PI3K and AKT.
-
In Vitro Inhibition Studies :
- Compounds derived from the triazolo[4,3-b]pyridazine structure have shown strong cytotoxic effects on various cancer cell lines. For instance, one derivative exhibited an IC50 value of 0.163 μM against c-Met kinase, indicating potent activity against cancer cells.
Research Findings
Research indicates that derivatives similar to this compound exhibit significant antibacterial activity against various pathogens. For example:
- Staphylococcus aureus : Derivatives showed promising results in inhibiting growth.
- Escherichia coli : The compound's efficacy against gram-negative bacteria has also been documented.
Pharmacological Effects
The pharmacological profile of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide suggests a multifaceted role in treating various diseases:
- Antitumor Activity : The ability to inhibit critical kinases involved in cancer progression positions it as a candidate for further development as an anticancer agent.
- Enzyme Inhibition : It shows potential as an inhibitor for several enzymes linked to inflammatory and autoimmune diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of fused heterocyclic carboxamides. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Diversity :
- The triazolo-pyridazine core (target compound) differs from triazolo-triazine () in ring size and heteroatom arrangement, impacting π-stacking interactions and binding affinity .
- The pyrazolo-pyridine system () introduces a larger aromatic surface, enhancing hydrophobicity compared to the target compound’s pyridazine-based structure .
Synthetic Pathways :
- The target compound likely employs condensation-acetylation strategies similar to triazolo-triazine derivatives (), but with pyridazine-specific precursors .
- In contrast, the pyrazolo-pyridine analog () requires multi-step coupling reactions involving phenyl and ethyl groups, increasing synthetic complexity .
Functional Implications: The 6-methoxy group in the target compound improves aqueous solubility compared to non-methoxylated analogs (e.g., triazolo-triazines in ) . 3,5-Dimethylpyrazole substituents reduce metabolic oxidation rates relative to ethyl or phenyl groups in ’s compound, suggesting better pharmacokinetic stability .
Biological Activity: While triazolo-triazine derivatives () show moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), the target compound’s pyridazine core may shift selectivity toward kinase targets (e.g., JAK2/STAT3 pathways) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing triazole-pyrazole hybrid compounds like N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide?
- Methodological Answer : A stepwise approach is commonly employed, starting with cyclocondensation of precursors like diethyl oxalate and ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) under basic conditions (e.g., NaH in toluene). Subsequent steps involve hydrazine hydrate for pyrazole ring closure and phosphorus oxychloride for triazole-thiadiazole fusion. Key intermediates are purified via column chromatography and validated using NMR, IR, and HPLC .
Q. How can researchers confirm the structural integrity of triazole-pyrazole hybrids post-synthesis?
- Methodological Answer : Use a combination of spectral techniques:
- NMR to verify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm).
- IR spectroscopy to identify functional groups (e.g., C=O stretching at ~1650–1700 cm).
- High-performance liquid chromatography (HPLC) to assess purity (>95%) .
Q. What safety protocols are critical when handling pyrazole-triazole intermediates?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to volatile solvents (DMF, POCl). Monitor for exothermic reactions during cyclization steps. Refer to safety data sheets for hazard classifications (e.g., GHS labeling for irritants) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in triazole-pyrazole hybrid synthesis?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.
- Catalysis : KCO or EtN improves alkylation efficiency (e.g., RCHCl coupling).
- Temperature control : Stirring at 50–60°C accelerates ring closure while minimizing side reactions .
Q. What computational methods validate the biological target interactions of triazole-pyrazole hybrids?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) using Protein Data Bank (PDB) structures (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) predict binding affinities. Focus on hydrogen bonding with active-site residues (e.g., His310, Leu376) and hydrophobic interactions with the triazole core .
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?
- Methodological Answer :
- Comparative analysis : Overlay NMR spectra of analogs to identify shifts caused by substituent effects (e.g., electron-withdrawing groups downfield-shifting pyrazole protons).
- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry .
Q. What strategies mitigate challenges in purifying hydrophobic triazole-pyrazole derivatives?
- Methodological Answer :
- Gradient elution : Use silica gel chromatography with hexane/EtOAc (8:2 to 1:1) for polarity-based separation.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice formation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data between in silico docking and in vitro assays?
- Methodological Answer :
- False positives in docking : Validate with mutagenesis studies (e.g., alanine scanning of predicted binding residues).
- Solubility limitations : Pre-treat compounds with DMSO/PBS mixtures to ensure bioavailability in cell-based assays .
Q. Why do synthetic yields vary significantly across similar triazole-pyrazole derivatives?
- Methodological Answer :
- Steric hindrance : Bulky substituents (e.g., 2,6-difluorophenyl) reduce reaction rates in SNAr mechanisms.
- Electronic effects : Electron-deficient pyridazine rings require harsher conditions (e.g., POCl) for cyclization .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
